(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
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Description
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C17H25N7O4 and its molecular weight is 391.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
L-Arginyl-L-proline 4-nitroanilide, also known as H-L-Arg-Pro-pNA or (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is primarily targeted towards proteolytic enzymes such as trypsin . These enzymes play a crucial role in protein digestion and regulation of key physiological processes.
Mode of Action
The compound acts as a chromogenic substrate for these enzymes . Upon interaction with the target enzymes, the bond between the arginine and the p-nitroaniline moieties in the compound is hydrolyzed . This hydrolysis releases the chromophore p-nitroaniline, which can be detected by colorimetric analysis .
Biochemical Pathways
The hydrolysis of L-Arginyl-L-proline 4-nitroanilide by proteolytic enzymes is a part of the broader protein digestion pathway. The release of p-nitroaniline can be used to measure the activity of these enzymes, providing insights into the functioning of this pathway .
Pharmacokinetics
The compound’s solubility in acetone and water suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the release of the chromophore p-nitroaniline upon hydrolysis . This can be used as a marker for the activity of proteolytic enzymes, aiding in the study of protein digestion and other physiological processes regulated by these enzymes.
Action Environment
The action of L-Arginyl-L-proline 4-nitroanilide is influenced by environmental factors such as temperature and pH, which can affect enzyme activity and stability. The compound is typically stored at -20°C to maintain its stability .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFVSMNETWFNX-KBPBESRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.